Cas no 3002532-70-6 ((2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane)

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 化学的及び物理的性質
名前と識別子
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- 3002532-70-6
- (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane
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- インチ: 1S/C9H10F2OS/c1-3-13-7-5-4-6(12-2)8(10)9(7)11/h4-5H,3H2,1-2H3
- InChIKey: NKTIICYCILSYEM-UHFFFAOYSA-N
- ほほえんだ: S(CC)C1C=CC(=C(C=1F)F)OC
計算された属性
- せいみつぶんしりょう: 204.04204244g/mol
- どういたいしつりょう: 204.04204244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604835-1g |
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |
3002532-70-6 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB604835-250mg |
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |
3002532-70-6 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB604835-5g |
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |
3002532-70-6 | 5g |
€2218.40 | 2024-07-19 |
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfaneに関する追加情報
Introduction to (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane (CAS No. 3002532-70-6)
(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane, with the CAS number 3002532-70-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfides and exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>structure of (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane consists of a phenyl ring substituted with two fluorine atoms at the 2 and 3 positions, a methoxy group at the 4 position, and an ethylsulfide moiety attached to the ring. This specific arrangement of functional groups imparts distinct reactivity and electronic characteristics, making it a versatile building block for medicinal chemists.
In recent years, there has been growing interest in< strong>fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of fluorine atoms in (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane can influence its interactions with enzymes and receptors, potentially leading to the development of novel therapeutic agents with improved pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. Researchers have been exploring the use of< strong>fluorinated sulfides as key components in designing kinase inhibitors due to their ability to modulate enzyme activity effectively.
Recent studies have demonstrated that derivatives of (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane can serve as potent scaffolds for developing small-molecule inhibitors. For instance, modifications to the< strong>ethylsulfide moiety have shown promising results in inhibiting specific kinases while maintaining high selectivity. This has opened up new avenues for drug discovery and development.
The< strong>CAS number 3002532-70-6 provides a unique identifier for this compound, ensuring accurate documentation and traceability in research and industrial settings. This standardized classification is essential for regulatory compliance and facilitates seamless communication among scientists worldwide.
The synthesis of (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods are critical for producing compounds that meet the stringent requirements of pharmaceutical applications.
In addition to its potential in drug development, (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane has also been investigated for its role in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to degradation, making them suitable for use in advanced materials such as polymers and coatings.
The< strong>fluorine atoms in the structure contribute to the compound's overall stability, which is a desirable property for industrial applications. Furthermore, the presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of physical properties, making this compound a valuable candidate for tailored material design.
Ongoing research continues to uncover new applications for (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane and its derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to breakthroughs that could significantly impact human health and technology.
The future prospects for this compound are promising, with potential uses ranging from targeted therapies to advanced materials. As our understanding of its properties expands, so too does its potential to contribute to scientific advancements across multiple disciplines.
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